molecular formula C7H10N4 B1462080 3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1152963-72-8

3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B1462080
CAS No.: 1152963-72-8
M. Wt: 150.18 g/mol
InChI Key: SLPAAMLSFMZRCV-UHFFFAOYSA-N
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Description

3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

  • Synthesis of Pyrazole Derivatives

    A study detailed the use of ZnFe2O4 nanoparticles as a catalyst in the synthesis of pyrazole derivatives, showcasing an environmentally benign method with excellent yields, short reaction times, and simple workup procedures (Safaei‐Ghomi et al., 2015).

  • Graphene Oxide as Catalyst

    Research highlighted the preparation of pyrazole-carbonitriles using magnetically separable graphene oxide anchored sulfonic acid, illustrating a novel catalytic material for organic synthesis (Zhang et al., 2016).

Medicinal Chemistry

  • Antioxidant Agents

    A study focused on synthesizing new fused pyrazole derivatives bearing an indole moiety, evaluating their potential as antioxidant agents. The pyrazolo[1,5-a]pyrimidine series showed significant activity, indicating the therapeutic potential of these compounds (El‐Mekabaty et al., 2016).

  • Anticancer Activity

    Research on the synthesis and evaluation of pyrazole derivatives as anticancer agents revealed that certain compounds exhibited promising activity against cancer cell lines, suggesting their potential in cancer therapy (Metwally et al., 2016).

Material Science

  • Energetic Materials

    A novel approach was taken to synthesize polynitro azoxypyrazole-based energetic materials, demonstrating high performance and potential applications in explosives (Yang et al., 2021).

  • Functional Hydrogels

    The modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, including pyrazole derivatives, was investigated, highlighting the improved thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Properties

IUPAC Name

3-[4-(aminomethyl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-2-1-3-11-6-7(4-9)5-10-11/h5-6H,1,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPAAMLSFMZRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.